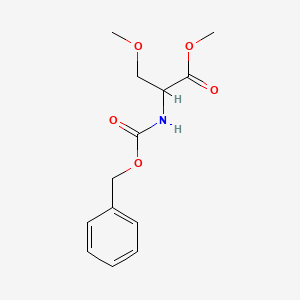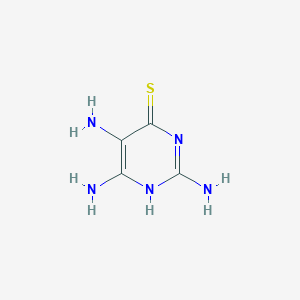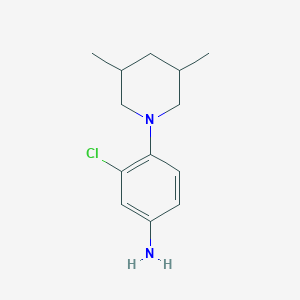
3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline
Vue d'ensemble
Description
3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline: is a heterocyclic compound belonging to the chemical class of anilines. It is a white crystalline solid that is soluble in polar solvents such as methanol, ethanol, or water. This compound is commonly used as a building block in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline typically involves the reaction of 3,5-dimethylpiperidine with 3-chloro-4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 4-(Piperidin-1-ylmethyl)aniline
- Methyl 3-chloro-4-(1-piperazinyl)benzoate
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
- 4-[(4-Methyl-1-piperazinyl)carbonyl]aniline
Comparison: 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline is unique due to its specific substitution pattern on the aniline ring and the presence of the 3,5-dimethylpiperidinyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
3-chloro-4-(3,5-dimethylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-9-5-10(2)8-16(7-9)13-4-3-11(15)6-12(13)14/h3-4,6,9-10H,5,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZBYVVELTVSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C(C=C2)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524852 | |
| Record name | 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85983-54-6 | |
| Record name | 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


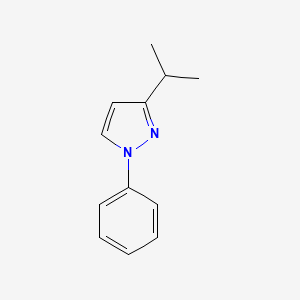
![2-[(2-Hydroxycarbonylethyl)-amino]-5-nitrobenzoic acid](/img/structure/B1625436.png)
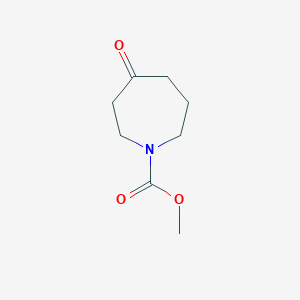
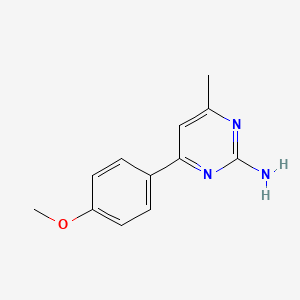
![ethyl 2-[N-(cyanoiminomethyl)anilino]acetate](/img/structure/B1625441.png)
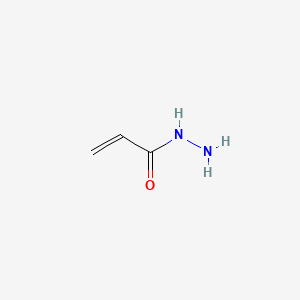

![5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene](/img/structure/B1625445.png)
